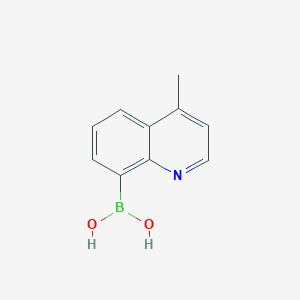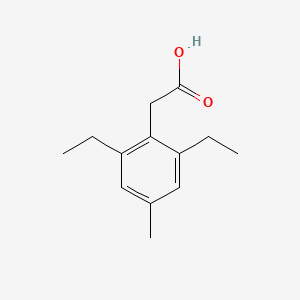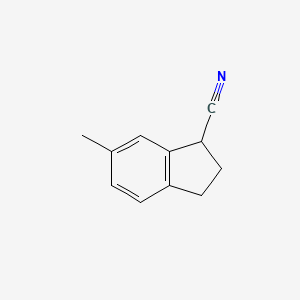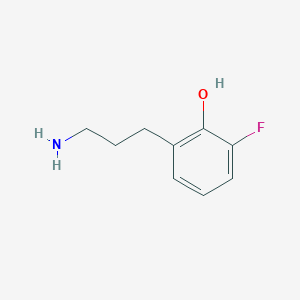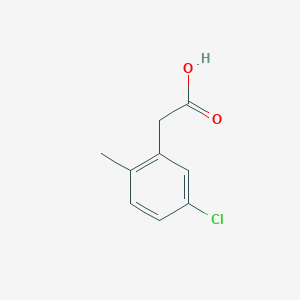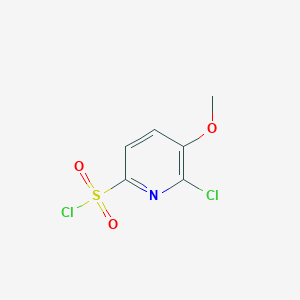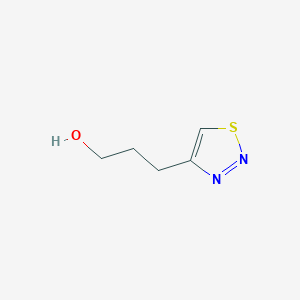
3-(1,2,3-thiadiazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3-thiadiazol-4-yl)propan-1-ol, also known as 3-TDP, is a four-carbon heterocyclic compound containing a thiadiazole ring. It is a useful intermediate in organic synthesis, primarily for the preparation of various heterocyclic compounds. 3-TDP has recently been investigated for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, pharmacology, and nanotechnology.
Applications De Recherche Scientifique
3-(1,2,3-thiadiazol-4-yl)propan-1-ol has been widely used in various scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various heterocyclic compounds, such as thiadiazole-based inhibitors of the enzyme phosphodiesterase-4. In biochemistry, it is used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, it is used to study the pharmacokinetics and pharmacodynamics of drugs. In nanotechnology, it is used to synthesize nanomaterials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol is not yet fully understood. However, it is believed that the thiadiazole ring structure of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol is responsible for its biological activity. The thiadiazole ring is thought to interact with various biomolecules, such as proteins, enzymes, and other molecules, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical and physiological processes. For example, it has been shown to inhibit the enzyme phosphodiesterase-4, which is involved in the regulation of various cellular processes. It has also been shown to modulate the activity of various proteins and enzymes involved in the metabolism of drugs and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,2,3-thiadiazol-4-yl)propan-1-ol is a useful intermediate in organic synthesis and has a variety of applications in scientific research. One of the main advantages of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol is that it is relatively easy to synthesize and can be used in a variety of lab experiments. Additionally, it is a relatively stable compound and does not degrade easily. However, one of the main limitations of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol is that it has limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
The potential future directions for 3-(1,2,3-thiadiazol-4-yl)propan-1-ol are numerous. One potential direction is to further explore its mechanism of action and develop new and improved methods for its synthesis. Additionally, 3-(1,2,3-thiadiazol-4-yl)propan-1-ol could be used to develop new and improved drugs and other compounds for therapeutic and diagnostic applications. Additionally, further research could be done to investigate the potential toxicological effects of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol. Finally, 3-(1,2,3-thiadiazol-4-yl)propan-1-ol could be used in the development of new and improved nanomaterials for various applications.
Méthodes De Synthèse
3-(1,2,3-thiadiazol-4-yl)propan-1-ol can be synthesized through a variety of methods. The most commonly used method is the reaction of 1,2,3-thiadiazole-4-carboxylic acid with propan-1-ol in the presence of a base catalyst. This reaction is usually carried out in an inert atmosphere such as argon or nitrogen. The reaction is highly exothermic, so it is important to ensure that the reaction is conducted at a low temperature. The reaction yields a white solid, which is then purified by recrystallization.
Propriétés
IUPAC Name |
3-(thiadiazol-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c8-3-1-2-5-4-9-7-6-5/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYXZWJVYJBXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3-Thiadiazol-4-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)

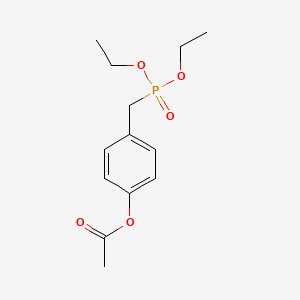
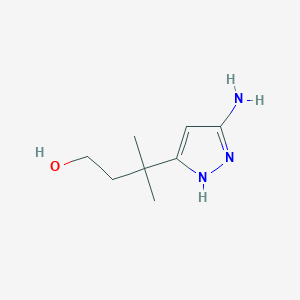

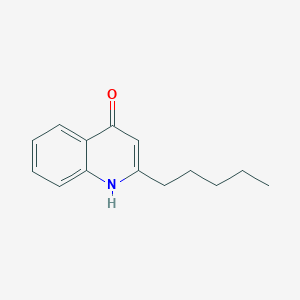

![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)
